molecular formula C14H13F3N2O3S B2669386 Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate CAS No. 290299-67-1

Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate

Cat. No. B2669386
CAS RN: 290299-67-1
M. Wt: 346.32
InChI Key: CDTJPFSMFGBOIT-UHFFFAOYSA-N
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Description

Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate is a chemical compound with a linear formula of C25H20F3N3O3S . It is part of the trifluoromethylpyridine (TFMP) derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate is characterized by the presence of a fluorine atom and a pyridine in its structure . These are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The biological activities of TFMP derivatives are also thought to be due to these properties .

Scientific Research Applications

Versatile Synthesis of Trifluoromethyl Heterocycles

A study by Honey et al. (2012) demonstrated the use of a related compound, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This showcases the compound's potential in creating diverse chemical structures, which could be pivotal in pharmaceutical synthesis and material science Honey, M. A., Pasceri, R., Lewis, W., & Moody, C. (2012). The Journal of Organic Chemistry.

Innovative Approaches to Heterocyclic Compounds

Vetyugova et al. (2018) explored reactions involving Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, leading to the synthesis of novel heterocyclic compounds. This suggests that ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate could serve as a precursor in synthesizing structurally complex and biologically significant molecules Vetyugova, D. A., Nashtatik, N. S., Safrygin, A., & Sosnovskikh, V. (2018). Chemistry of Heterocyclic Compounds.

Development of Fluorinated Compounds

Zaragoza and Gantenbein (2017) discussed the synthesis of Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate from a precursor similar to ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate. This highlights the compound's role in introducing fluorine into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals due to the unique properties that fluorine atoms impart Zaragoza, F., & Gantenbein, A. (2017). Organic Process Research & Development.

Catalytic Activity in Ethylene Oligomerization

Research by Bianchini et al. (2007) on the catalytic activity of cobalt(II) complexes in ethylene oligomerization indicates the significance of sulfur-containing ligands in catalysis. This suggests that ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate could find applications in catalysis, particularly in processes involving sulfur ligands Bianchini, C., et al. (2007). Organometallics.

Exploration of Insecticidal Activity

Sparks et al. (2012) investigated Sulfoxaflor, a compound with a similar functional group, for its insecticidal activity. This study underscores the potential for ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate to serve as a lead compound in the development of new insecticides, particularly against sap-feeding pests, demonstrating the importance of such compounds in addressing agricultural challenges Sparks, T. C., et al. (2012). Pesticide Biochemistry and Physiology.

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

ethyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3S/c1-3-22-12(21)5-9(20)7-23-13-10(6-18)11(14(15,16)17)4-8(2)19-13/h4H,3,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTJPFSMFGBOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC(=CC(=C1C#N)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-3-oxobutanoate

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